Monostearin

Polymorphism Thermal analysis Lipid crystallization

Select this specific enantiomer (3-stearoyl-sn-glycerol) over undefined GMS mixtures for reproducible lipid nanoparticle engineering, superior interfacial film strength, and predictable W/O emulsification (HLB 3.8). Its defined stereochemistry eliminates critical variability in drug loading, emulsion stability, and polymorphic crystallization, ensuring formulation robustness that generic mixtures cannot guarantee.

Molecular Formula C21H42O4
Molecular Weight 358.6 g/mol
CAS No. 14811-92-8
Cat. No. B054103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonostearin
CAS14811-92-8
Synonyms(R)-Octadecanoic Acid 2,3-Dihydroxypropyl Ester;  D-1-Mono-stearin
Molecular FormulaC21H42O4
Molecular Weight358.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
InChIInChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3
InChIKeyVBICKXHEKHSIBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in hot oils, organic solvents
soluble in hot alcohol (in ethanol)

Monostearin (CAS 14811-92-8) Procurement Guide: Composition, Pharmacopeial Standards, and Comparator Context


Monostearin (glyceryl monostearate, GMS; CAS 14811-92-8) is a C18 saturated monoacylglycerol in which a single stearic acid (octadecanoic acid) moiety is esterified to the glycerol backbone [1]. It belongs to the class of nonionic, single-tailed lipidic surfactants widely employed as emulsifiers, stabilizers, and lipid excipients across food, cosmetic, and pharmaceutical industries [2]. The USP/NF monograph defines Glyceryl Monostearate as containing not less than 90.0% monoglycerides of saturated fatty acids (chiefly glyceryl monostearate C₂₁H₄₂O₄ and glyceryl monopalmitate C₁₉H₃₈O₄), with a melting range not below 55°C, acid value ≤6, hydroxyl value 290–330, iodine value ≤3, and saponification value 150–165 [3]. Key in-class comparators include 1-monopalmitin (C16 saturated), 1-monoolein (C18:1 unsaturated), 1-monolaurin (C12 saturated), and the free fatty acid stearic acid.

Why Lipid Chain Length and Saturation Make Monostearin (CAS 14811-92-8) Non-Interchangeable with Other Monoglycerides


Monoglycerides cannot be generically interchanged despite sharing a common glycerol monoester core structure because the fatty acid chain length and degree of saturation govern every performance-critical property: α-polymorph melting point, Krafft temperature, gelation capability, critical micelle concentration, and interfacial stability [1]. For saturated monoglycerides, each two-carbon increase in chain length produces quantifiable shifts in polymorphic transition kinetics and thermal behavior [2]. The presence or absence of a cis-double bond (monoolein vs. monostearin) fundamentally alters monolayer phase structure from liquid-expanded to liquid-condensed, reversing the direction of subphase stability effects [3]. Furthermore, monostearin's C18 chain length places it above the minimum threshold for stable α-gel phase formation in water, a capability absent in shorter-chain homologues (monolaurin) [4]. These differences translate directly into formulation outcomes: drug loading capacity, controlled release profiles, efflux transporter modulation selectivity, and food microstructure stability all depend on the specific monoglyceride selected.

Monostearin (CAS 14811-92-8) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement


α-Polymorph Melting Point: Monostearin vs. Monopalmitin — Thermal Stability Advantage in Lipid Formulations

The α-polymorph melting point of pure monostearin is 76.7 ± 0.4°C, compared to 71.3 ± 0.4°C for the corresponding α-polymorph of monopalmitin, a difference of +5.4°C that directly impacts crystallization onset temperature in lipid blends [1]. This higher melting point of the α-form enables monostearin-containing commercial emulsifiers to nucleate earlier from the melt, providing earlier crystallization onset (52.62 ± 0.19°C for a monostearin-rich Myverol blend vs. 49.12 ± 0.20°C for a monopalmitin blend, p < 0.05) [1]. The four polymorphic forms of monostearin (sub-α, α, β′, β) have been definitively characterized by X-ray diffraction and thermal analysis, with β being the thermodynamically stable form [2].

Polymorphism Thermal analysis Lipid crystallization

MRP2 Efflux Transporter Modulation: Monostearin Preserves MRP2 Protein Expression While Monoolein and Monopalmitin Suppress It

In a direct head-to-head comparison using Caco-2 cell monolayers, 1-monostearin, 1-monopalmitin, and 1-monoolein all significantly increased rhodamine 123 (Rh123) intracellular accumulation and decreased estradiol 17-β-D-glucuronide (E₂17βG) efflux ratio compared to untreated controls, indicating functional attenuation of MRP2 efflux activity [1]. However, MRP2 protein expression measured by Western blotting showed a critical divergence: 1-monopalmitin and 1-monoolein decreased MRP2 protein expression by 19% and 35% relative to control, respectively, whereas 1-monostearin produced no change in MRP2 protein expression [1]. Additionally, the 24-hour non-cytotoxic concentration was 1000 μM for both 1-monostearin and 1-monopalmitin, but only 500 μM for 1-monoolein [1].

Drug efflux transporters Oral bioavailability Caco-2 cells

Polymorphic Transition Kinetics: Monostearin Exhibits the Slowest Sub-α → β Transformation Among Saturated Monoglycerides

A systematic polymorphic study of four saturated 1-monoglycerides (>99% purity) by differential thermal analysis, infrared spectroscopy, and X-ray diffraction demonstrated that the time required for polymorphic transition becomes progressively slower in the order: monolaurin (C12) < monomyristin (C14) < monopalmitin (C16) < monostearin (C18) [1]. The T-T-T (time-temperature-transformation) curve for the transition from (sub-α + α + β′) to the stable β form showed a point of inflexion at 31°C for monostearin compared to 16°C for monolaurin [1]. Furthermore, the transition from (sub-α + α) to β′ form, and subsequently from β′ to β form, exhibited characteristic differences according to the number of carbon atoms in the fatty acid chain [1].

Polymorphic stability Crystal transition kinetics Shelf-life prediction

Critical Micelle Concentration: Monostearin CMC Is an Order of Magnitude Lower Than Shorter-Chain Saturated Monoglycerides

The critical micelle concentration of synthetic glyceryl monostearate was determined to be 30 μmol/L (0.030 mmol/L) at room temperature by electron spin resonance spectroscopy of spin-labelled (C-12) monostearin, a value confirmed by independent surface tension measurements [1]. By comparison, the CMC of the C12 saturated monoglyceride (1-monolaurin, GM-C12) is 0.29 mmol/L (290 μmol/L) at 25°C [2]. The CMC of the even shorter GM-C7 is 1.00 mmol/L [2]. Thus, monostearin (C18) exhibits approximately a 9.7-fold lower CMC than monolaurin (C12) and a 33-fold lower CMC than GM-C7, consistent with the established trend that longer hydrocarbon chains drive micelle formation at lower concentrations.

Surface activity Micellization Interfacial tension

Krafft Temperature and Gelation: Monostearin's C18 Chain Enables α-Gel Phase Formation Absent in Shorter-Chain Monoglycerides

Monostearin exhibits a Krafft temperature (chain-melting temperature) of 72°C, above which it forms a lamellar liquid-crystalline Lα phase in the presence of water [1]. Below this temperature, a highly hydrated Lβ mesomorphic phase (the α-gel) forms and can persist metastably. Critically, monolaurin (C12) does not form a gel with water at all, while monopalmitin (C16) does gel, but the exact gelation temperature is dependent on the molecular weight of the fatty acid and the purity of the monoglyceride [2]. The α-gel phase of monostearin has been demonstrated to remain stable for 100 days when stored at 5°C, with transformation to the coagel phase accelerating at higher storage temperatures [3]. The gelation temperature decreases by 2°C with each 1°C/min increase in cooling rate (tested from 1 to 5°C/min) [1].

Oleogelation Krafft temperature α-Gel phase

P-Glycoprotein Efflux Inhibition: Monostearin Produces Comparable P-gp Modulation to Monoolein with a Flatter Concentration–Response Profile

In a direct head-to-head comparison using Caco-2 cell monolayers, both 1-monostearin and 1-monoolein at non-cytotoxic concentrations of 500 μM and 100 μM significantly reduced P-gp-mediated basolateral-to-apical efflux of rhodamine 123 compared to the untreated control (21.1 ± 2.9 × 10⁶ cm/s) [1]. At 500 μM, monostearin reduced efflux to 11.1 ± 2.0 × 10⁶ cm/s, while monoolein produced a stronger reduction to 7.9 ± 0.8 × 10⁶ cm/s. At the lower 100 μM concentration, monostearin maintained relatively consistent inhibition (11.4 ± 2.3 × 10⁶ cm/s), whereas monoolein's effect diminished substantially (12.9 ± 2.6 × 10⁶ cm/s) [1]. Rh123 intracellular accumulation was enhanced by both monoglycerides; however, only the 500 μM concentration significantly reduced P-gp protein expression for both compounds [1].

P-glycoprotein Intestinal efflux Lipid excipient

Monostearin (CAS 14811-92-8) Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Solid Lipid Nanoparticle (SLN) and Nanostructured Lipid Carrier (NLC) Formulations Requiring Controlled Drug Release and Polymorphic Stability

Monostearin is a preferred solid lipid matrix for SLNs and NLCs where the higher α-polymorph melting point (76.7°C vs. 71.3°C for monopalmitin) enables earlier nucleation and crystallization control during hot homogenization processing [1]. The slower polymorphic transition kinetics (T-T-T inflexion at 31°C vs. 16°C for monolaurin) reduce the risk of drug expulsion during storage by delaying conversion from the drug-accommodating α-form to the tightly packed β-form [2]. When combined with liquid lipids such as caprylic/capric triglycerides or oleic acid, monostearin NLCs demonstrate improved drug loading capacity compared to monostearin-only SLNs, with crystal order disturbance from the liquid lipid creating additional space for drug accommodation [3]. The Krafft temperature of 72°C also defines the optimal processing window for melt-emulsification, with homogenization temperatures above but close to 72°C recommended [4].

Oral Bioavailability Enhancement via Dual Efflux Transporter Modulation (P-gp and MRP2) Without Transporter Protein Downregulation

Monostearin's unique profile among monoglycerides — functional inhibition of both P-gp and MRP2 efflux transporters while preserving MRP2 protein expression at baseline levels (0% change vs. −19% for monopalmitin and −35% for monoolein) — positions it as a mechanistically differentiated lipid excipient for oral drug delivery of BCS Class II–IV compounds [1][2]. The wider non-cytotoxic window (up to 1000 μM vs. 500 μM for monoolein) provides a larger safety margin for formulation design [1]. The flatter concentration–response relationship for P-gp inhibition (efflux rate 11.1–11.4 × 10⁶ cm/s across 100–500 μM) offers more predictable in vivo performance compared to monoolein's steep concentration dependence [2]. This combination of properties makes monostearin especially suitable for lipid-based formulations where transient efflux pump inhibition is desired without triggering compensatory transporter upregulation.

Low-Saturate, Trans-Fat-Free Food Structuring via Monoglyceride Oleogelation

Monostearin's C18 chain length uniquely enables stable α-gel phase formation in oil–water systems at concentrations as low as 2% monostearin with 30% water, producing structured gels that remain stable for over one month [1]. This gelation capability is absent in shorter-chain monoglycerides such as monolaurin (C12) which does not gel, and is chain-length-dependent even among gel-forming monoglycerides [2]. The α-gel phase of monostearin–water systems remains stable for 100 days at refrigerated storage (5°C), providing practical shelf-life for structured food products [3]. Processing optimization studies have established that homogenization rates above 20,000 rpm, cooling rates above 6°C/min, and homogenization temperatures near the Krafft temperature (72°C) yield the most homogeneous gel microstructure [1]. These gels are positioned as heart-friendly alternatives to saturated and trans-fat shortenings.

Controlled-Release Lipid Matrices and Pharmaceutical Tablet Lubrication Leveraging Defined Polymorphic Transitions

Monostearin's well-characterized four-polymorph system (sub-α, α, β′, β) with quantified transition kinetics enables formulators to design lipid matrices with predictable drug release profiles based on polymorphic control [1]. The USP/NF compendial specifications (≥90% monoglycerides, melting range ≥55°C, acid value ≤6, hydroxyl value 290–330, iodine value ≤3, saponification value 150–165) provide a regulatory-grade quality framework for pharmaceutical procurement [2]. In sustained-release bolus formulations, monostearin has been employed at 4–17 parts by weight as a rate-controlling matrix component [3]. For tristearin-based systems, the addition of 5% w/w 1-monostearin as a crystal structure modifier has been shown to influence the polymorphism of the bulk triglyceride, providing an additional tool for tailoring lipid matrix performance [4].

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